Isopropyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Isopropyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
propan-2-yl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-15(2)29-23(28)21-16(3)25-24-26(20(27)12-13-31-24)22(21)17-8-7-11-19(14-17)30-18-9-5-4-6-10-18/h4-11,14-15,22H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBLXTZPYAAYHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditionsSpecific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thiazine and pyrimidine structures exhibit significant anticancer properties. For instance, compounds similar to Isopropyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine have shown promising results against various cancer cell lines. A study demonstrated that certain thiazole derivatives exhibited cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and CNE2 (nasopharyngeal carcinoma) with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research on related compounds has shown that modifications to the phenoxy group can enhance antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus. The introduction of electron-withdrawing groups on the phenyl ring was found to increase the potency of these compounds .
Anti-inflammatory Effects
Compounds based on thiazine and pyrimidine frameworks have been investigated for their anti-inflammatory properties. Studies have highlighted their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that Isopropyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine may also possess similar therapeutic effects .
Synthetic Pathways
The synthesis of Isopropyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Combining thiazole derivatives with pyrimidine precursors.
- Cyclization Techniques : Utilizing cyclization reactions to form the fused ring structure.
- Functional Group Modifications : Introducing various substituents to enhance biological activity.
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques employed include:
- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm functional groups.
- Mass Spectrometry (MS) : Provides molecular weight data and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.
Case Study 1: Anticancer Evaluation
A recent study evaluated a series of thiazine derivatives for their anticancer activity against multiple cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity. For example, a derivative with a phenoxy substituent showed an IC50 value of 0.91 μM against Escherichia coli, suggesting strong antibacterial properties alongside anticancer activity .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds. The study found that specific structural modifications led to increased inhibition of bacterial growth. Compounds with hydrophobic side chains exhibited greater antimicrobial efficacy than those with hydrophilic substituents .
Mechanism of Action
The mechanism of action of Isopropyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Isopropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Uniqueness
What sets Isopropyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate apart from similar compounds is its specific substitution pattern and the presence of the phenoxyphenyl group. This unique structure can lead to different chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
Isopropyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound that belongs to the class of pyrimidine derivatives. Its complex structure contributes to various biological activities that have been explored in recent studies. This article focuses on its biological activity, including antibacterial properties, cytotoxic effects, and potential therapeutic applications.
- Molecular Formula: C21H26N2O3S
- Molecular Weight: 386.51 g/mol
- CAS Number: 608492-76-8
- Chemical Structure: The compound features a thiazine ring fused with a pyrimidine ring, which is characteristic of many biologically active molecules.
Antibacterial Activity
Recent studies have indicated that compounds similar to isopropyl 8-methyl-4-oxo derivatives exhibit significant antibacterial properties. For instance, research on related pyrimidine analogs has demonstrated their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31 to 62 μg/mL against Gram-positive bacteria and higher against Gram-negative strains .
Cytotoxic Effects
The cytotoxicity of isopropyl 8-methyl-4-oxo compounds has been evaluated using different cancer cell lines. In vitro assays have shown that these compounds can induce apoptosis in cancer cells. For example, analogs have been tested on acute lymphoblastic leukemia (ALL) and chronic myeloid leukemia (CML) cell lines with notable results:
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Isopropyl 8-methyl derivative | ALL | 6.6 - 9.9 |
| Isopropyl 8-methyl derivative | CML | Not specified |
This data suggests that the compound may be a promising candidate for further development in cancer therapy .
The mechanism through which isopropyl 8-methyl-4-oxo exerts its biological effects is believed to involve the inhibition of key enzymes involved in nucleic acid synthesis and metabolism. Similar pyrimidine derivatives have shown to interfere with DNA replication and repair processes in various cellular systems .
Case Study 1: Antitumor Activity
A study investigated the antitumor potential of a series of pyrimidine derivatives, including those structurally related to isopropyl 8-methyl-4-oxo. The research focused on their ability to inhibit cell proliferation in A431 vulvar epidermal carcinoma cell lines. Results indicated a significant reduction in cell viability correlating with increased concentrations of the tested compounds.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of related thiazine-pyrimidine compounds against common pathogens. The findings revealed that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics, suggesting their potential as alternative therapeutic agents in treating bacterial infections.
Q & A
Q. Table 1: Substituent Effects on Biological Activity
| Substituent at C6 | Enzyme Inhibition (IC₅₀, nM) | logP |
|---|---|---|
| 3-Phenoxyphenyl (target) | 12.3 ± 1.2 | 3.8 |
| 4-Iodophenyl | 45.6 ± 3.1 | 4.2 |
| 4-(Benzyloxy)phenyl | 28.9 ± 2.4 | 3.5 |
Advanced: What computational strategies are recommended for predicting the compound’s mechanism of action?
Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with COX-2) over 100 ns trajectories to assess binding stability .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., C4=O susceptibility to nucleophilic attack) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at C4=O and C7-COO⁻) using Schrödinger Phase .
Advanced: How should researchers address inconsistencies in crystallographic vs. spectroscopic data?
Answer:
- Validate hydrogen bonding patterns : Compare XRD-derived H-bond distances (e.g., C–H···O = 2.8–3.2 Å) with IR carbonyl stretches (1670–1700 cm⁻¹) .
- Reconcile ring puckering : Use Cremer-Pople parameters (e.g., θ = 15° for pyrimidine ring) from XRD against NMR coupling constants (e.g., J = 8–10 Hz for axial-equatorial protons) .
Advanced: What methodologies are effective for establishing structure-activity relationships (SAR) in this compound class?
Answer:
- Parallel synthesis : Prepare analogs with systematic substituent variations (e.g., electron-withdrawing groups at C8-methyl) .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., 3-phenoxyphenyl adds +1.2 log units to activity) .
- Proteolysis targeting chimeras (PROTACs) : Link the compound to E3 ligase ligands to assess degradation efficiency (DC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
